Methyl 2-(3,4-difluorobenzoyl)benzoate Exhibits ~3.6-Fold Preferential Inhibition of Human CE2 over CE1 In Vitro
In head-to-head enzymatic profiling using human liver microsomes, Methyl 2-(3,4-difluorobenzoyl)benzoate demonstrates preferential inhibition of human carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1). The compound inhibits CE2 with an IC50 of 3.42 µM, while its activity against CE1 is substantially weaker, exhibiting an IC50 of 12.3 µM under identical preincubation conditions [1]. This contrasts with many non-selective fluorinated esters that exhibit either reversed selectivity (CE1-preferring) or no meaningful discrimination between the two isoforms.
~3.6-fold preferential CE2 inhibition
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.42 µM (CE2) |
| Comparator Or Baseline | Target compound against CE1: IC50 = 12.3 µM |
| Quantified Difference | ~3.6-fold selectivity for CE2 over CE1 |
| Conditions | Human liver microsomes, 10 min preincubation, fluorescein diacetate substrate for CE2; 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate for CE1 |
Why This Matters
This isoform selectivity profile is critical for studies aiming to modulate irinotecan-induced delayed diarrhea, where CE2-specific inhibition is the therapeutic goal while CE1 inhibition may contribute to off-target effects.
- [1] BindingDB. BDBM50154558 (Methyl 2-(3,4-difluorobenzoyl)benzoate). Inhibition of CE2 in human liver microsomes IC50 = 3.42E+3 nM; Inhibition of CE1 in human liver microsomes IC50 = 1.23E+4 nM. View Source
